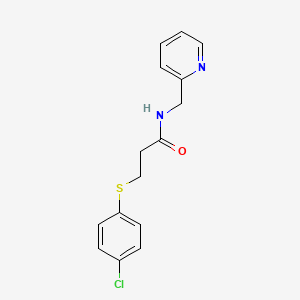
3-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide is an organic compound with a complex structure that includes a chlorophenyl group, a sulfanyl linkage, and a pyridinylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide typically involves the reaction of 4-chlorothiophenol with 2-pyridinemethanol in the presence of a base to form the intermediate 4-chlorophenyl sulfide. This intermediate is then reacted with 3-bromopropionyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity, while the pyridinylmethyl group can enhance its solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 3-(4-chlorophenyl)sulfanyl-N-(1,3,4-thiadiazol-2-yl)propanamide
- 3-(4-chlorophenyl)sulfanyl-N-(3-sulfamoylphenyl)propanamide
- 3-(4-chlorophenyl)sulfanyl-N-(4-pyridinylmethyl)propanamide
Uniqueness
3-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridinylmethyl group differentiates it from other similar compounds, potentially offering unique interactions with biological targets and different pharmacokinetic properties.
属性
CAS 编号 |
785802-19-9 |
|---|---|
分子式 |
C15H15ClN2OS |
分子量 |
306.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-4-6-14(7-5-12)20-10-8-15(19)18-11-13-3-1-2-9-17-13/h1-7,9H,8,10-11H2,(H,18,19) |
InChI 键 |
KWILUWPJYMCJLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CNC(=O)CCSC2=CC=C(C=C2)Cl |
溶解度 |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


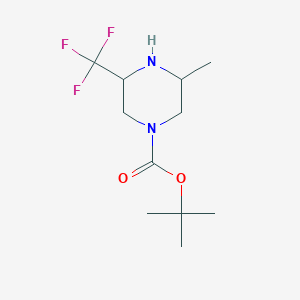
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)

![4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14169911.png)
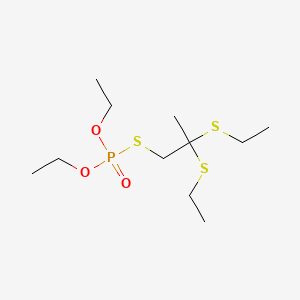
![2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169919.png)
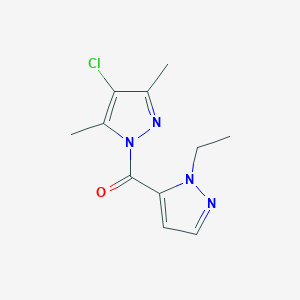
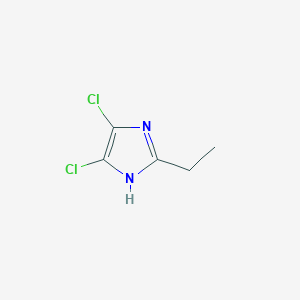


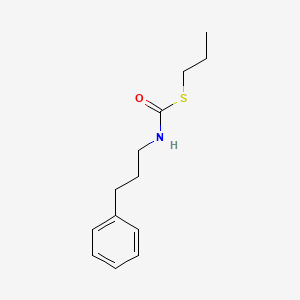
![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)
![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)
